molecular formula C18H21ClN2O3S B5109839 N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5109839
M. Wt: 380.9 g/mol
InChI Key: ILNDFJSLAYOELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as C21H22ClN2O3S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the glycine receptor antagonists class of drugs, which are known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine receptor activity. This inhibition leads to a decrease in the flow of chloride ions into the neuron, which results in a reduction in neuronal excitability. This mechanism of action has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high affinity for the glycine receptor. This high affinity allows for precise modulation of glycine receptor activity, which can be useful in studying the role of this receptor in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other ionotropic receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of more selective glycine receptor antagonists that can be used to study the role of this receptor in specific biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride and subsequent reaction with methylsulfonyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the glycine receptor, which is a type of ionotropic receptor that plays a crucial role in the regulation of neuronal activity.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13-4-9-17(10-14(13)2)21(25(3,23)24)12-18(22)20-11-15-5-7-16(19)8-6-15/h4-10H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDFJSLAYOELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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